molecular formula C15H21NO3 B063098 Methyl 8-oxo-8-(phenylamino)octanoate CAS No. 162853-41-0

Methyl 8-oxo-8-(phenylamino)octanoate

Cat. No.: B063098
CAS No.: 162853-41-0
M. Wt: 263.33 g/mol
InChI Key: UKIMVQKYXFBPCC-UHFFFAOYSA-N
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Description

Methyl 8-oxo-8-(phenylamino)octanoate, also known as MOPO, is a synthetic compound that has gained attention in the scientific community for its potential as a research tool. MOPO is a derivative of the natural amino acid tyrosine and has been studied for its ability to mimic the function of tyrosine in the body. In

Scientific Research Applications

  • Thermal Alteration of Fatty Acids : A study on cyclic fatty acids derived from flaxseed extract discussed a compound structurally related to Methyl 8-oxo-8-(phenylamino)octanoate. This research highlighted the isomerization and thermal alteration behaviors of such compounds (Vick, Zimmerman, & Weisleder, 1979).

  • Nucleophilic Reagent Reactions : Another study investigated the reactions of certain bicyclic compounds, similar in structure to this compound, with nucleophilic reagents. This research contributes to the understanding of chemical reactions involving complex organic structures (Chlenov, Salamonov, & Tartakovskii, 1976).

  • Rhodium Complexes and Ligands : A study on rhodium(III) complexes using ligands structurally related to this compound provided insights into the synthesis and crystal structures of these complexes, which are relevant in coordination chemistry (Efe & Schlemper, 1992).

  • Cyclization Reactions in Organic Synthesis : Research on the palladium-catalyzed cyclization of certain octenoates, related to this compound, provided insights into synthetic methods for producing cyclic ketones, a significant process in organic synthesis (Tsuji, Kobayashi, Kataoka, & Takahashi, 1980).

  • Interfacial Activity and Copper Extraction : A study on methyl 8-pyridyloctanoates, with structural similarities to this compound, examined their interfacial tension and extraction capabilities for copper from chloride solutions. This research contributes to understanding the properties of such compounds in solvent extraction processes (Bogacki, Jakubiak, Prochaska, & Szymanowski, 1996).

  • Asymmetric Induction in Organic Synthesis : A paper on the asymmetric induction in the intramolecular allylboration of (8-oxo-2-octenyl)boronates, related to this compound, shed light on stereoselective synthesis techniques, which are crucial in the development of chiral drugs and other substances (Hoffmann & Sander, 1993).

Safety and Hazards

“Methyl 8-oxo-8-(phenylamino)octanoate” is a laboratory chemical and should be handled with care. The safety data sheet indicates that it should be used only for research and development under the supervision of a technically qualified individual .

Properties

IUPAC Name

methyl 8-anilino-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-19-15(18)12-8-3-2-7-11-14(17)16-13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIMVQKYXFBPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460593
Record name methyl suberanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162853-41-0
Record name methyl suberanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Suberanilic acid (Compound 3, 249.3 g, 1.0 mole) and methanol (0.4-0.5 L) are combined and heated to 45-55° C. The pH is adjusted to ≦2 using hydrochloric acid, and the batch temperature is maintained at 45-55° C. until the reaction is complete. The reaction is quenched with deionized water (0.1-0.2 L). The batch is cooled to 25-30° C. and seeded to induce crystallization, and then cooled to 0-10° C. The batch is filtered, and the cake washed with a 50:50 (v/v) methanol/water solution (0.28-0.34 L) at 0-10° C. The wet cake is dried at a maximum of 46° C. under vacuum to yield methyl suberanilate.
Quantity
249.3 g
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0.45 (± 0.05) L
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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